molecular formula C9H17NO B6150836 3-(oxolan-3-yl)piperidine CAS No. 1369346-51-9

3-(oxolan-3-yl)piperidine

Cat. No.: B6150836
CAS No.: 1369346-51-9
M. Wt: 155.2
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Description

3-(Oxolan-3-yl)piperidine is a heterocyclic compound featuring a piperidine ring (six-membered amine) fused with an oxolane (tetrahydrofuran) moiety at the 3-position. This structure confers unique physicochemical properties, including moderate basicity (due to the piperidine nitrogen) and enhanced solubility from the ether oxygen in the oxolane ring.

Properties

CAS No.

1369346-51-9

Molecular Formula

C9H17NO

Molecular Weight

155.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(oxolan-3-yl)piperidine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, a palladium-catalyzed hydrogenation reaction can be employed to synthesize piperidine derivatives, including 3-(oxolan-3-yl)piperidine . Another method involves the use of a [3+3] cycloaddition strategy, which is a vital approach for constructing piperidine rings .

Industrial Production Methods: In industrial settings, the production of 3-(oxolan-3-yl)piperidine may involve large-scale catalytic processes that ensure high yield and purity. The use of rhodium-catalyzed asymmetric reductive Heck reactions has been reported for the synthesis of enantioenriched piperidines, which can be adapted for industrial production .

Chemical Reactions Analysis

Types of Reactions: 3-(Oxolan-3-yl)piperidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield different hydrogenated products.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the piperidine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation reactions often use palladium or rhodium catalysts.

    Substitution: Reagents such as alkyl halides and nucleophiles are commonly used under basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-piperidines, while reduction can produce fully hydrogenated piperidine derivatives.

Mechanism of Action

The mechanism of action of 3-(oxolan-3-yl)piperidine involves its interaction with molecular targets and pathways. For instance, piperidine derivatives are known to modulate signaling pathways such as NF-κB and PI3K/Akt, which are involved in various cellular processes . The specific mechanism depends on the functional groups present and the biological context in which the compound is used.

Comparison with Similar Compounds

Positional Isomers and Substitution Patterns

  • 4-(Oxolan-3-yl)piperidine hydrochloride (CAS 1461708-70-2): Differs in the oxolane attachment at the piperidine 4-position instead of 3. Molecular formula: C₉H₁₈ClNO (as hydrochloride salt). The positional shift may alter steric interactions and hydrogen-bonding capabilities, impacting receptor binding .

Oxetane vs. Oxolane Derivatives

  • 3-(3-Methyloxetan-3-yl)piperidine (CAS 1903332-65-9):
    • Features a smaller, strained oxetane (3-membered oxygen ring) instead of oxolane.
    • Molecular weight: 155.2 g/mol.
    • The oxetane’s higher ring strain may increase reactivity, making it useful in prodrug strategies or covalent inhibitors .
  • 2-(3-Ethyloxetan-3-yl)piperidine (CAS 1903213-69-3): Combines an ethyl-substituted oxetane with a piperidine ring. Molecular weight: 169.3 g/mol.

Piperidine vs. Piperazine Analogs

  • 8-{1-[3-(Cyclopent-1-en-1-yl)benzyl]piperidin-4-yl}-2-methoxyquinoline (Compound I) vs. Both compounds exhibit similar crystal packing but differ in intermolecular interactions (e.g., C–H⋯H contacts dominate) .

Molecular Properties

Compound Molecular Weight (g/mol) Key Functional Groups Solubility Considerations
3-(Oxolan-3-yl)piperidine ~155 (free base est.) Ether oxygen, amine Moderate aqueous solubility
4-(Oxolan-3-yl)piperidine·HCl 209.7 (salt) Ether oxygen, hydrochloride High solubility in polar solvents
3-(3-Methyloxetan-3-yl)piperidine 155.2 Oxetane, amine Lower solubility due to hydrophobicity

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